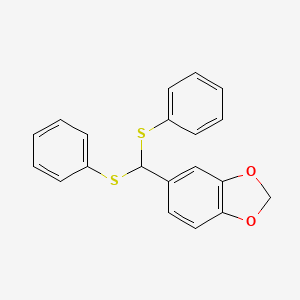
Selenocyanic acid, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenocyanic acid, butyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from selenocyanic acid and butanol, combining the properties of both selenium and organic esters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Selenocyanic acid, butyl ester can be synthesized through the esterification of selenocyanic acid with butanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
Selenocyanic acid+Butanol→Selenocyanic acid, butyl ester+Water
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the ester. The reaction is carried out in a reactor where selenocyanic acid and butanol are continuously fed, and the ester is continuously removed to drive the reaction to completion.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water, especially under acidic or basic conditions, to yield selenocyanic acid and butanol.
Reduction: The ester can be reduced to its corresponding alcohol and selenide using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Selenocyanic acid and butanol.
Reduction: Butanol and selenide.
Substitution: Depending on the nucleophile, different substituted selenocyanic acid esters.
Applications De Recherche Scientifique
Selenocyanic acid, butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other selenium-containing compounds.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drugs that require selenium as a component.
Industry: Utilized in the production of fragrances and flavorings due to its ester properties.
Mécanisme D'action
The mechanism of action of selenocyanic acid, butyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release selenocyanic acid, which can then participate in redox reactions due to the presence of selenium. These redox reactions are crucial in biological systems where selenium acts as an antioxidant, protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Ethyl selenocyanate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl selenocyanate: Contains a methyl group instead of a butyl group.
Propyl selenocyanate: Contains a propyl group instead of a butyl group.
Uniqueness: Selenocyanic acid, butyl ester is unique due to its specific butyl group, which imparts distinct physical and chemical properties compared to its ethyl, methyl, and propyl counterparts. The butyl group can influence the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications where other selenocyanates might not be as effective.
Propriétés
Numéro CAS |
4700-45-2 |
|---|---|
Formule moléculaire |
C5H9NSe |
Poids moléculaire |
162.10 g/mol |
Nom IUPAC |
butyl selenocyanate |
InChI |
InChI=1S/C5H9NSe/c1-2-3-4-7-5-6/h2-4H2,1H3 |
Clé InChI |
VIOHIHGFOAWMAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


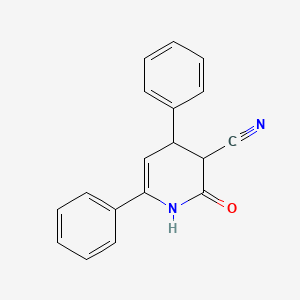
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)
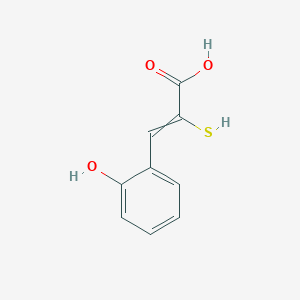
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)
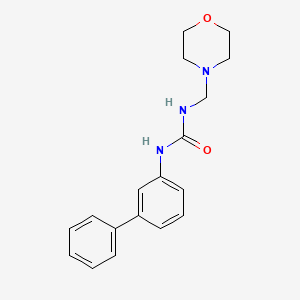
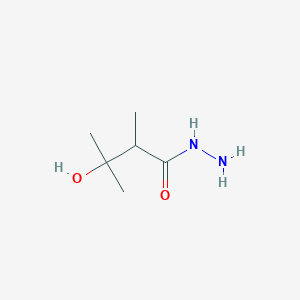


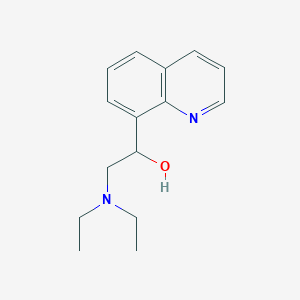

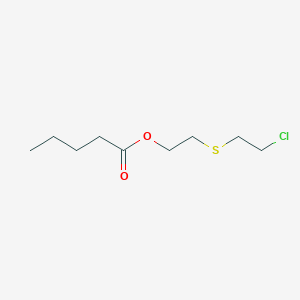
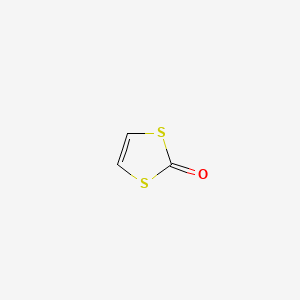
![1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14740774.png)
